molecular formula C16H16ClNO6S B2636162 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798512-49-8

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2636162
CAS No.: 1798512-49-8
M. Wt: 385.82
InChI Key: AGQNFUKLGQKSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H16ClNO6S and its molecular weight is 385.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A wide array of compounds structurally related to 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been synthesized and characterized for various properties. For instance, a range of azetidinone-based phenyl sulfonyl pyrazoline derivatives have been synthesized, and their antimicrobial activities were assessed using the broth dilution method, highlighting their potential in medicinal chemistry and drug design (Shah et al., 2014). Similarly, substituted azetidinones derived from the dimer of Apremilast were synthesized, showcasing the significance of the 2-azetidinones scaffold in biological and pharmacological applications (Jagannadham et al., 2019). These studies underscore the relevance of such compounds in the realm of synthetic chemistry and drug discovery.

Antimicrobial Properties

Compounds related to this compound have demonstrated promising antimicrobial properties. For instance, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were found to exhibit potent antibacterial activities against various strains of microorganisms (Chopde et al., 2012). This finding was echoed in other studies where azetidin-2-one containing pyrazoline derivatives also showed significant antimicrobial activity (Shailesh et al., 2012). Such results highlight the potential of these compounds in the development of new antimicrobial agents.

Biological Activities

The structural framework of these compounds lends itself to varied biological activities. Novel phenyl pyrazoline derivatives synthesized from azetidin-2-one precursors were evaluated for their antimicrobial activity, showing the versatility of the azetidin-2-one scaffold in drug development (Shah & Patel, 2012). The design and synthesis of new series of pyrazolines based on thiazolidin-4-one derivatives also showcased the potential of these compounds in cancer and HIV treatment (Patel et al., 2013).

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-10-5-12(7-16(19)23-10)24-13-8-18(9-13)25(20,21)15-6-11(17)3-4-14(15)22-2/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNFUKLGQKSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.